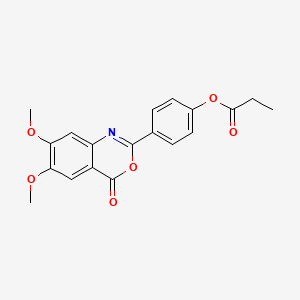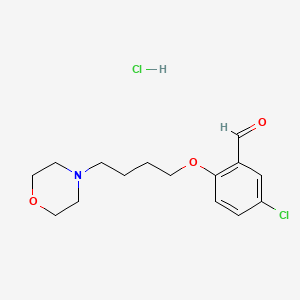![molecular formula C15H25Cl3N2O2 B4400983 N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4400983.png)
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
描述
N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro substituent, and a methoxy group attached to a benzyl moiety, along with a dimethyl-1,2-ethanediamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(allyloxy)-3-chloro-5-methoxybenzyl chloride. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the intermediate compounds, followed by their purification and subsequent reaction to form the final product. Industrial production methods may also involve the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to form the corresponding dechlorinated product.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while nucleophilic substitution of the methoxy group may result in the formation of various substituted benzyl derivatives.
科学研究应用
N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride include:
- 4-allyloxy-3-chlorophenylacetic acid
- N’-[4-(allyloxy)benzylidene]-4-chlorobenzohydrazide
Uniqueness
What sets N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages in terms of reactivity and potential therapeutic effects.
属性
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2.2ClH/c1-5-8-20-15-13(16)9-12(10-14(15)19-4)11-17-6-7-18(2)3;;/h5,9-10,17H,1,6-8,11H2,2-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSHKXCDKFYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C(=C1)Cl)OCC=C)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
![N-[2-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B4400911.png)
![{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400918.png)

![4-[4-(2-Butoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B4400920.png)

![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![2-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4400942.png)
![1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4400948.png)
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4400956.png)
![1-[3-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4400962.png)
![1-[(4-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4400971.png)
![2,6-Dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride](/img/structure/B4400978.png)
![1-[3-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4401003.png)
